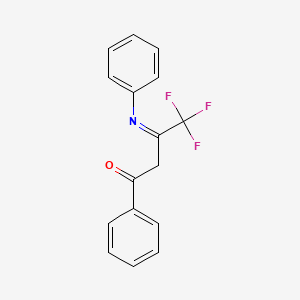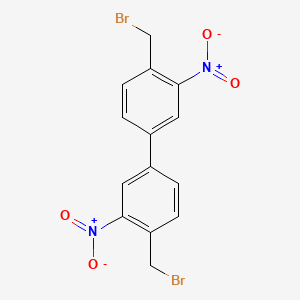![molecular formula C13H20N2O2 B12531283 1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol CAS No. 843663-45-6](/img/structure/B12531283.png)
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the aromatic properties of 5-methylbenzene-1,3-diol. 1,4-Diazabicyclo[2.2.2]octane is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized from hydroxylethylpiperazine or bis(hydroxyethyl)piperazine through a cyclization reaction under high temperature and the presence of a catalyst . The preparation of 5-methylbenzene-1,3-diol involves the hydroxylation of toluene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane typically involves the use of ethylenediamine and formaldehyde, followed by cyclization . For 5-methylbenzene-1,3-diol, industrial methods include the catalytic hydroxylation of toluene derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various reactions, including nucleophilic substitution, oxidation, and cycloaddition . 5-Methylbenzene-1,3-diol participates in electrophilic aromatic substitution, oxidation, and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: 1,4-Diazabicyclo[2.2.2]octane reacts with alkyl halides under mild conditions to form quaternary ammonium salts.
Oxidation: Both compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate
Cycloaddition: 1,4-Diazabicyclo[2.2.2]octane can participate in cycloaddition reactions with alkenes and alkynes.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding ketones or quinones
Cycloaddition: Various cyclic compounds.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane is used as a catalyst in the synthesis of polyurethane, the Baylis-Hillman reaction, and as a complexing ligand in various organic transformations . It also finds applications in dye lasers and fluorescence microscopy as an anti-fade reagent . 5-Methylbenzene-1,3-diol is used in the synthesis of pharmaceuticals, dyes, and as an intermediate in organic synthesis .
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and lowering activation energies . It interacts with molecular targets through its nitrogen atoms, which can form strong bonds with electrophilic centers . 5-Methylbenzene-1,3-diol exerts its effects through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen replaced by a carbon atom.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane.
Piperazine: Structurally related but with different reactivity and applications.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its strong nucleophilicity and ability to act as both a nucleophile and a base in various reactions . 5-Methylbenzene-1,3-diol is unique for its dual hydroxyl groups, which enhance its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
Properties
CAS No. |
843663-45-6 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.C6H12N2/c1-5-2-6(8)4-7(9)3-5;1-2-8-5-3-7(1)4-6-8/h2-4,8-9H,1H3;1-6H2 |
InChI Key |
FDAVQOLQWYIDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O.C1CN2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


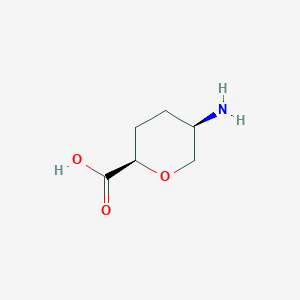
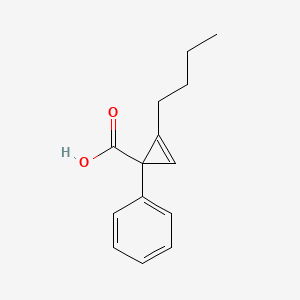
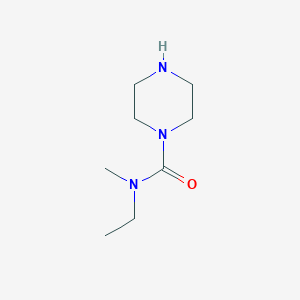
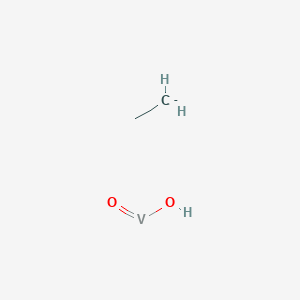

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
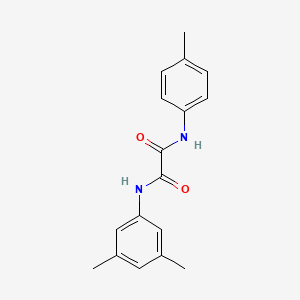
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
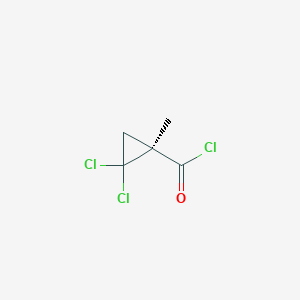

![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
